molecular formula C16H11F3N4O B2626190 N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide CAS No. 343372-42-9

N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide

Cat. No. B2626190
CAS RN: 343372-42-9
M. Wt: 332.286
InChI Key: OVDUOVDGJRJMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found .

Scientific Research Applications

Neuroprotection and Ischemia

Quinoxaline derivatives, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been investigated for their neuroprotective effects, particularly in the context of cerebral ischemia. NBQX is known to be a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, offering protection against global ischemia when administered post-ischemic challenge (Sheardown et al., 1990).

Drug Development and Biological Applications

Quinoxaline derivatives are pivotal in drug development, given their presence in a multitude of pharmacologically active compounds. These derivatives have shown promise in various clinical trials, underscoring their biological and pharmaceutical applications. The synthetic versatility and the possibility of derivatization make quinoxaline scaffolds particularly attractive for developing new therapeutic agents (Shi et al., 2017).

Binding Assays and Receptor Interaction

Research on 1,2,3-triazolo[1,5-a]quinoxalines has expanded our understanding of their interaction with benzodiazepine and adenosine receptors. This work has led to the synthesis of derivatives with structural modifications aimed at enhancing affinity and selectivity towards these receptors, contributing to the development of compounds with potential therapeutic applications (Biagi et al., 1998).

Chemical Synthesis and Catalysis

The catalytic benzylation of quinoxalines represents an innovative approach in the field of organic synthesis. This process enables the creation of structurally diverse 3-benzylquinoxalines, illustrating the potential of quinoxaline derivatives in facilitating novel synthetic pathways (Xie et al., 2022).

Antimicrobial Activity

Quinoxaline derivatives have been evaluated for their antimicrobial properties, with some compounds showing promising activity against various bacterial strains. This research contributes to the search for new antimicrobial agents in the fight against resistant pathogens (Holla et al., 2005).

Mechanism of Action

The mechanism of action of this compound in biological or chemical systems is not specified in the available sources.

properties

IUPAC Name

N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O/c17-16(18,19)13-14(21-12-9-5-4-8-11(12)20-13)22-23-15(24)10-6-2-1-3-7-10/h1-9H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDUOVDGJRJMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.